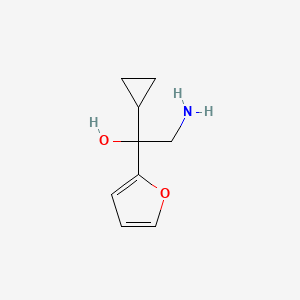

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

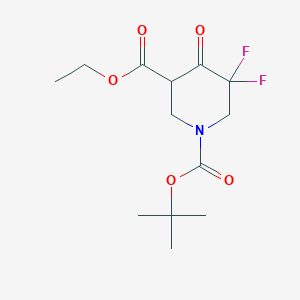

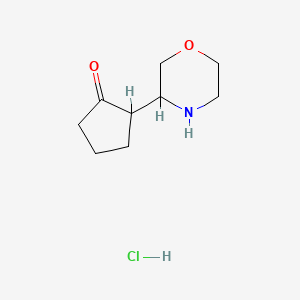

“2-Amino-1-cyclopropyl-1-(2-furyl)ethanol”, also referred to as ACEF, is a synthetic compound. It has a CAS Number of 1447964-61-5 and a molecular weight of 167.21 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-1-cyclopropyl-1-(furan-2-yl)ethan-1-ol . The InChI code is 1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 .Physical And Chemical Properties Analysis

The compound is in liquid form .Aplicaciones Científicas De Investigación

Synthesis of Amino Sugars

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol plays a crucial role in the synthesis of (L)-daunosamine and related amino sugars, providing a pathway to L-enantiomers of amino sugars from non-carbohydrate precursors through asymmetric reduction and intramolecular cyclization techniques. This process demonstrates the compound's importance in generating essential chiral building blocks for pharmaceutical applications (Sammes & Thetford, 1988).

Asymmetric Synthesis

The compound is central to the development of de novo asymmetric synthesis methods for its derivatives, including 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol. These methods showcase the flexibility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol in preparing optically pure compounds, essential for creating specific chiral intermediates (O'Doherty et al., 2008).

Chemoenzymatic Synthesis

A two-step chemoenzymatic synthesis method has been developed for the large-scale production of (R)-2-Amino-1-(2-furyl)ethanol. This method emphasizes the role of biocatalysis in the stereoselective synthesis of ethanol amine derivatives, illustrating the compound's scalability and efficiency in industrial applications (Purkarthofer et al., 2006).

Lipase-Catalyzed Resolution

Lipase-catalyzed kinetic resolution has been employed to obtain enantiomerically pure forms of 1-(2-furyl)ethanol, a related compound, demonstrating the utility of enzymatic methods in resolving chiral alcohols. This approach is pivotal for the preparation of chiral building blocks used in the synthesis of natural products and pharmaceuticals (Kamińska et al., 1996).

Furan Derivatives Synthesis

Research into furan derivatives has uncovered novel nucleophilic substitution reactions in the furan series, facilitated by secondary amines. These findings broaden the applications of furan and related compounds in synthesizing diverse organic molecules, underlining the chemical versatility of 2-Amino-1-cyclopropyl-1-(2-furyl)ethanol and its derivatives in organic synthesis (Kada et al., 1977).

Propiedades

IUPAC Name |

2-amino-1-cyclopropyl-1-(furan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-9(11,7-3-4-7)8-2-1-5-12-8/h1-2,5,7,11H,3-4,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBWTCJYDKHPOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-cyclopropyl-1-(2-furyl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)

![(Bicyclo[1.1.1]pent-1-yl)methanol](/img/structure/B1377686.png)